molecular formula C18H16N4O2S B279323 6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279323
M. Wt: 352.4 g/mol
InChI Key: UZCZRXIUMOUGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been reported to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological activities by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. This compound has also been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. This compound has also been shown to exhibit good solubility in various solvents, which makes it easy to handle and administer. However, the limitations of using this compound in lab experiments include its high cost and limited availability. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of research is the development of new derivatives with improved pharmacological activities and reduced toxicity. Moreover, the molecular targets and mechanisms of action of this compound need to be further elucidated to better understand its effects on different biological systems. Another area of research is the evaluation of the potential of this compound as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, the development of new methods for the synthesis of this compound and its derivatives is also an important area of research.

Synthesis Methods

The synthesis of 6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxybenzaldehyde, 3-methoxybenzaldehyde, and 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound with a high yield.

Scientific Research Applications

6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antitumor activities. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

6-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-3-24-15-10-5-4-9-14(15)17-21-22-16(19-20-18(22)25-17)12-7-6-8-13(11-12)23-2/h4-11H,3H2,1-2H3

InChI Key

UZCZRXIUMOUGLQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC

Origin of Product

United States

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